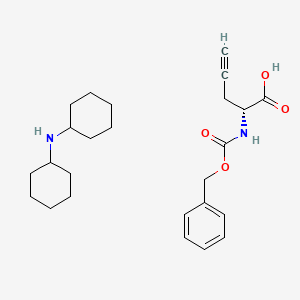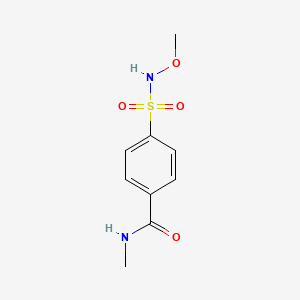![molecular formula C20H23NO4 B14885427 Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C20H23NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a butoxyphenyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid ethyl ester with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of continuous flow reactors also minimizes the formation of by-products and improves the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or alcohols can be used as reagents for substitution reactions.
Major Products Formed
Hydrolysis: 4-{[(4-butoxyphenyl)carbonyl]amino}benzoic acid.
Reduction: Ethyl 4-{[(4-butoxyphenyl)methyl]amino}benzoate.
Substitution: Ethyl 4-{[(4-alkoxyphenyl)carbonyl]amino}benzoate.
Applications De Recherche Scientifique
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, undergoing metabolic conversion to release active metabolites that exert their effects. The molecular targets may include enzymes, receptors, or other proteins involved in biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[(4-ethoxyphenyl)carbonyl]amino}benzoate: Similar structure but with an ethoxy group instead of a butoxy group.
Ethyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate: Similar structure but with a methoxy group instead of a butoxy group.
Ethyl 4-{[(4-propoxyphenyl)carbonyl]amino}benzoate: Similar structure but with a propoxy group instead of a butoxy group.
The uniqueness of this compound lies in its specific butoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs .
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
ethyl 4-[(4-butoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-5-14-25-18-12-8-15(9-13-18)19(22)21-17-10-6-16(7-11-17)20(23)24-4-2/h6-13H,3-5,14H2,1-2H3,(H,21,22) |
Clé InChI |
BNOLFOWFYPHRSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)



![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)



![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)



